molecular formula C20H11ClO4S B11403267 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-chlorobenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-chlorobenzoate

Cat. No.: B11403267
M. Wt: 382.8 g/mol
InChI Key: RNLJTSQAHVNXNF-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by its unique structure, which includes a benzoxathiole ring fused with a phenyl group and a chlorobenzoate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxathiole core. This can be achieved by reacting 2-aminophenol with carbon disulfide and an alkyl halide under basic conditions to form the benzoxathiole ring. The phenyl group is then introduced through a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the esterification of the benzoxathiole derivative with 2-chlorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features may enable it to act as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE: Similar structure but with a methyl group instead of a chlorine atom.

    2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE: Contains a methylpropanoate group instead of a chlorobenzoate moiety.

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE is unique due to the presence of the chlorobenzoate group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making the compound a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C20H11ClO4S

Molecular Weight

382.8 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-chlorobenzoate

InChI

InChI=1S/C20H11ClO4S/c21-16-9-5-4-8-14(16)19(22)24-13-10-15(12-6-2-1-3-7-12)18-17(11-13)26-20(23)25-18/h1-11H

InChI Key

RNLJTSQAHVNXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4Cl)SC(=O)O3

Origin of Product

United States

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